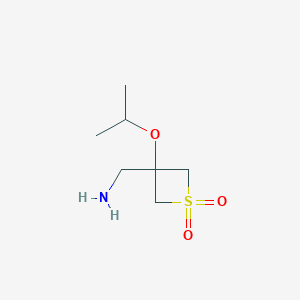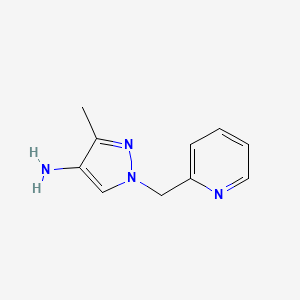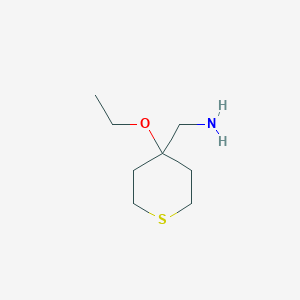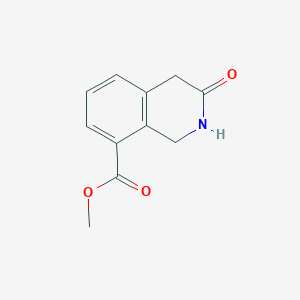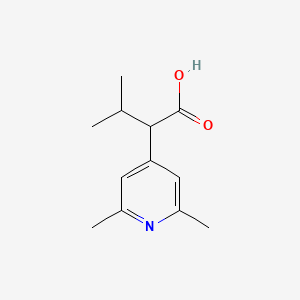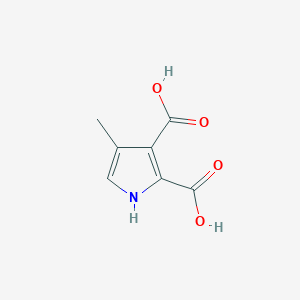
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a methyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the condensation of carboxylic acids with amines, followed by cyclization under acidic conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the carboxylic acid groups, potentially converting them into alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common reagents include iodine and copper (II) catalysts.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens and alkylating agents are often used.
Major Products Formed:
Oxidation: Pyrrolin-4-ones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its derivatives can inhibit HIV-1 protease, an enzyme crucial for the maturation of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, preventing its function and thereby inhibiting viral replication.
Comparación Con Compuestos Similares
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Comparison: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different set of functional groups that can be exploited for various chemical transformations and applications. For example, the presence of two carboxylic acid groups allows for versatile derivatization, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H7NO4 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
4-methyl-1H-pyrrole-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-2-8-5(7(11)12)4(3)6(9)10/h2,8H,1H3,(H,9,10)(H,11,12) |
Clave InChI |
XNBBIKSAQCJMEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066006.png)
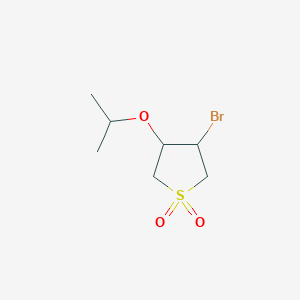
![2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13066016.png)
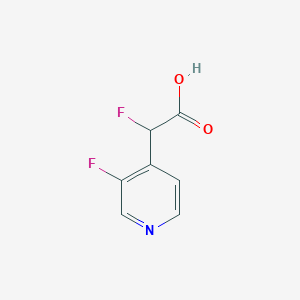

![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13066044.png)
![(Z)-ethyl2-((6aR,8R,9aS)-8-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9(6aH,8H,9aH)-ylidene)acetate](/img/structure/B13066055.png)
